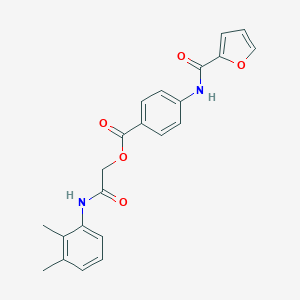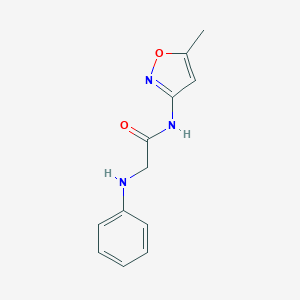
2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate, also known as DFOB, is a chemical compound that has gained significant attention in the field of scientific research. DFOB is a chelator that is commonly used in the detection and treatment of iron overload disorders.
作用機序
2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate works by binding to iron in the body, forming a complex that is then excreted through the urine. This process helps to remove excess iron from the body and prevent the complications associated with iron overload disorders. This compound has a high affinity for iron, which makes it an effective chelator for the treatment of these disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to remove excess iron from the body, this compound has also been shown to have antioxidant properties. This means that it can help to reduce oxidative stress in the body, which can lead to a number of health problems. This compound has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body and prevent the development of chronic diseases.
実験室実験の利点と制限
One of the primary advantages of using 2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate in lab experiments is its high affinity for iron. This makes it an effective tool for studying iron metabolism and the effects of iron overload on the body. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound can be toxic at high doses, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on 2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate. One area of interest is the development of new chelators that are more effective and less toxic than this compound. Another area of interest is the use of this compound in the treatment of other diseases, such as cancer and neurodegenerative disorders. Finally, there is a need for more research on the long-term effects of this compound use, particularly in patients with iron overload disorders.
合成法
The synthesis of 2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate involves the reaction between 2-(2,3-Dimethylanilino)-2-oxoethyl 4-aminobenzoate and 2-furoyl chloride in the presence of triethylamine. This reaction results in the formation of this compound, which is then purified through column chromatography.
科学的研究の応用
2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate has been extensively studied for its potential applications in the field of medicine. One of the primary uses of this compound is in the treatment of iron overload disorders, such as thalassemia and sickle cell disease. This compound works by binding to excess iron in the body, which can cause damage to organs and tissues. By removing excess iron, this compound can help to prevent the complications associated with iron overload disorders.
特性
分子式 |
C22H20N2O5 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC名 |
[2-(2,3-dimethylanilino)-2-oxoethyl] 4-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C22H20N2O5/c1-14-5-3-6-18(15(14)2)24-20(25)13-29-22(27)16-8-10-17(11-9-16)23-21(26)19-7-4-12-28-19/h3-12H,13H2,1-2H3,(H,23,26)(H,24,25) |
InChIキー |
UOKCATDVDMDMBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270980.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270981.png)
![N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270982.png)
![N-(4-fluorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270983.png)
![N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270985.png)
![N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270987.png)

![N-(3,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270991.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)
![ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270995.png)
![N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270996.png)
![2-oxo-N-(4-phenoxyphenyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270998.png)
![Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate](/img/structure/B270999.png)
